Chaulmoogric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Historical Significance in Leprosy Treatment

Chaulmoogric acid found its place in scientific research primarily due to its historical use in treating leprosy. Leprosy, a chronic infectious disease caused by the bacterium Mycobacterium leprae, was a significant health concern for centuries. In the early 20th century, chaulmoogric acid, derived from the Hydnocarpus genus of plants, emerged as a promising treatment option. Studies like the one published in the "Public Health Reports" (1916) by A.T. Ghosh demonstrated the effectiveness of chaulmoogric acid derivatives in managing leprosy symptoms [].

However, limitations existed. Chaulmoogric acid, in its natural form, was poorly absorbed by the body and caused severe side effects. This led researchers to explore modifications and develop derivatives like sodium chaulmoograte, which offered better tolerability. Despite the limitations, chaulmoogric acid played a crucial role in leprosy treatment until the discovery of more effective antibiotics in the mid-20th century [].

Antibacterial Properties and Mechanism of Action

Research explored the antibacterial properties of chaulmoogric acid, particularly against Mycobacterium leprae. Studies, like the one published in the "Indian Journal of Medical Research" (1935), investigated the bactericidal activity of chaulmoogric acid and its derivatives []. However, the exact mechanism of action against M. leprae remains unclear. Some proposed mechanisms involve:

- Disruption of the bacterial cell wall

- Inhibition of fatty acid synthesis

- Interference with bacterial growth and replication

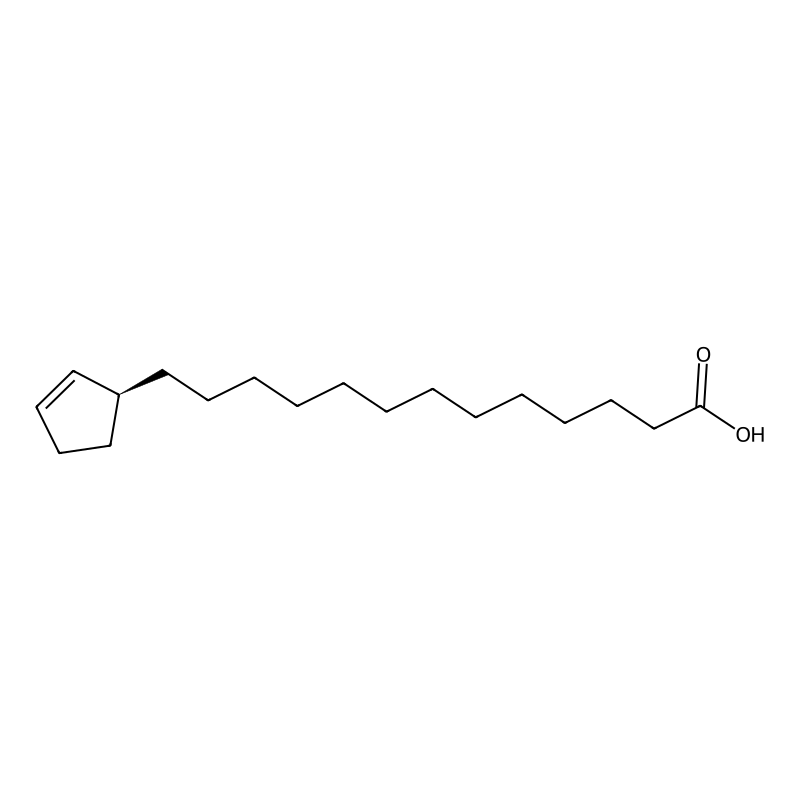

Chaulmoogric acid is a unique fatty acid primarily derived from chaulmoogra oil, which is extracted from the seeds of the plant Hydnocarpus wightianus. This compound is characterized by its unusual structure, featuring a cyclopentene ring at one end, distinguishing it from the more common linear fatty acids. The molecular formula of chaulmoogric acid is with a molecular weight of 280.45 g/mol. It appears as a white crystalline solid with a melting point of 68.5 °C and is soluble in organic solvents such as ether, chloroform, and ethyl acetate .

Historically, chaulmoogric acid has been investigated for its biological activity, particularly its effectiveness against Mycobacterium leprae, the bacterium responsible for leprosy. Studies indicate that it exhibits antimicrobial properties and has been used in traditional medicine for treating skin diseases . Additionally, it has shown potential as an activator in various biological assays, with an effective concentration (EC50) value of 134.5 µM in certain studies .

The synthesis of chaulmoogric acid can be achieved through several methods:

- Extraction from Chaulmoogra Oil: The primary method involves isolating the compound from chaulmoogra oil.

- Chemical Synthesis: Various synthetic routes have been developed, including the use of cyclization reactions to form the cyclopentene ring characteristic of this fatty acid .

- Modification Reactions: Derivatives can be synthesized through esterification or other modification techniques to enhance solubility and biological activity .

Chaulmoogric acid has several applications:

- Pharmaceuticals: It has been used in formulations aimed at treating leprosy and other skin conditions due to its antimicrobial properties.

- Lubricants: Recent studies have highlighted its potential as a base stock for biolubricants due to favorable tribological properties .

- Research: It serves as a model compound in biochemical studies exploring fatty acid behavior and interactions.

Chaulmoogric acid has been studied for its interactions with various biological systems. Its role as an activator in enzymatic assays demonstrates its potential to influence metabolic pathways. Additionally, research indicates that it may interact with cellular membranes due to its amphiphilic nature, affecting membrane fluidity and function .

Chaulmoogric acid shares structural similarities with several other fatty acids and compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydnocarpic Acid | Linear Fatty Acid | Similar origin but lacks cyclopentene structure |

| Myristic Acid | Linear Fatty Acid | Commonly found in animal fats; fully linear |

| Palmitic Acid | Linear Fatty Acid | Widely distributed in nature; saturated |

| Oleic Acid | Unsaturated Fatty Acid | Contains a double bond; more common than chaulmoogric acid |

| Ricinoleic Acid | Hydroxy Fatty Acid | Contains a hydroxyl group; derived from castor oil |

Chaulmoogric acid's distinctive cyclopentene structure sets it apart from these similar compounds, giving it unique chemical properties and biological activities that are not present in more conventional fatty acids .

Ethnopharmacological Use in Leprosy Management Across Asian Civilizations

The use of chaulmoogra oil, from which chaulmoogric acid is derived, has deep historical roots in Asian traditional medicine systems. The oil was employed by Chinese healers for leprosy treatment from at least the 14th century, though some sources suggest its use dates back much further. In the Indian subcontinent, particularly within the Ayurvedic tradition, the oil from Hydnocarpus species was recognized as a powerful "blood purifier" and prescribed for various skin conditions, especially leprosy.

The ethnopharmacological significance of chaulmoogra oil is reflected in its Sanskrit name "Kushtavairi," which literally translates to "enemy of leprosy," demonstrating the cultural recognition of its therapeutic properties. Traditional healers across Southeast Asia recognized the medicinal value of this botanical remedy centuries before its chemical constituents were identified and characterized by Western science.

Early Western Medical Adoption and Colonial-Era Therapeutic Applications

Western medicine's encounter with chaulmoogra oil occurred primarily during the colonial era, with British surgeon Frederick J. Mouat credited with introducing it to England. By the 19th century, Western physicians had begun incorporating chaulmoogra oil into their therapeutic arsenal for leprosy treatment. However, the significant breakthrough came in the early 20th century when researchers began investigating the active components of the oil.

Frederick Power and his colleagues at the Wellcome Chemical Research Laboratories conducted pioneering work in isolating and characterizing the chemical constituents of chaulmoogra oil. In these studies, they isolated a new unsaturated fatty acid with the formula C18H32O2, which they named chaulmoogric acid. This discovery led to more targeted applications of the oil's derivatives.

The administration of chaulmoogra oil presented significant challenges due to its unpleasant taste and nauseating effects when taken orally. As one U.S. Public Health Service doctor reported, many patients would state: "Doctor, I'd rather have leprosy than take another dose of chaulmoogra oil". This prompted researchers to develop more palatable and effective delivery methods.

A significant advancement came through the work of Alice Ball, a young chemist at the University of Hawaii who developed what became known as the "Ball Method" in 1915. This technique involved isolating the ester compounds of chaulmoogra oil's fatty acids, creating an injectable form that retained its medicinal properties while being absorbed by the body. Her injectable oil became the primary leprosy treatment worldwide for approximately 20 years, saving numerous lives and allowing thousands of isolated patients to return to their families.

Taxonomic Clarification of Flacourtiaceae Species Yielding Chaulmoogric Acid

The botanical sources of chaulmoogric acid have been subject to taxonomic revision and clarification over time. Initially, there was confusion regarding the botanical source of chaulmoogra oil. Gynocardia odorata was erroneously believed to be the source until Power's investigations definitively disproved this connection.

Power's research established that true chaulmoogra oil was obtained from three principal species:

- Taraktogenos kurzii (later reclassified as Hydnocarpus kurzii)

- Hydnocarpus wightiana (now known as Hydnocarpus pentandrus)

- Hydnocarpus anthelmintica

The Wellcome laboratory conclusively demonstrated that oil from all three species yielded two significant acids: chaulmoogric acid (C18H32O2) and hydnocarpic acid (C16H28O2).

Modern taxonomic classifications place these species in the Achariaceae family, rather than Flacourtiaceae as previously categorized. Hydnocarpus pentandrus (formerly H. wightianus) is a medium-sized dioecious tree growing up to 10 meters in height, primarily found in the moist deciduous forests of the Western Ghats in India and across Southeast Asia.

Cyclopentenyl Fatty Acid Biosynthesis in Hydnocarpus Species

Chaulmoogric acid ([13-(2′-cyclopentenyl)-tridecanoic acid]) and its homolog hydrocarpic acid ([11-(2′-cyclopentenyl)-hendecanoic acid]) are synthesized de novo in Hydnocarpus seeds through a specialized pathway distinct from typical straight-chain fatty acid production. In Hydnocarpus anthelminthica, cyclopentenyl fatty acids constitute up to 82% of total seed oil fatty acids, with chaulmoogric acid alone accounting for 30–47% in mature seeds [4]. The biosynthesis begins with the conversion of cyclopentenylglycine, a non-proteinogenic amino acid, to aleprolic acid (2-cyclopentenecarboxylic acid) via transamination and oxidative decarboxylation [3].

Notably, Bacillus subtilis (ATCC 7059) demonstrates the capacity to incorporate exogenous 2-(±)-cyclopentenecarboxylic acid into chaulmoogric and hydrocarpic acids, achieving 24% incorporation efficiency into cellular lipids [1]. This bacterial system produces enantiomers with specific rotations of −50.4°, contrasting with the dextrorotatory forms in plant-derived oils, suggesting species-specific stereoselective modifications [1] [4].

Table 1: Fatty Acid Composition of Hydnocarpus wightiana Seed Oil

| Fatty Acid | Structure | Percentage Composition |

|---|---|---|

| Chaulmoogric acid | 13-(2′-cyclopentenyl)-C13:0 | 32.0–47.67% [4] |

| Hydrocarpic acid | 11-(2′-cyclopentenyl)-C11:0 | 14.94–30.11% [4] |

| Gorlic acid | 13-(2′-cyclopentenyl)-C11:1 | 5.28–9.05% [4] |

| Oleic acid | C18:1Δ9 | 2.47–5.27% [4] |

Role of Cyclopentenylglycine as a Metabolic Precursor

Cyclopentenylglycine serves as the foundational precursor for cyclopentenyl fatty acids in Hydnocarpus species. Radiolabeling studies with [2-14C]-cyclopentenylglycine administered to developing H. anthelminthica seeds demonstrated direct conversion to chaulmoogric acid through a three-step pathway:

- Transamination: Cyclopentenylglycine → 2-cyclopentenylglyoxylate

- Oxidative Decarboxylation: 2-cyclopentenylglyoxylate → aleprolic acid

- Chain Elongation: Aleprolic acid + malonyl-CoA → Chaulmoogric acid (C18) [3]

The chain elongation process involves a specialized fatty acid synthase system that preferentially adds two-carbon units to the cyclopentenyl starter molecule. Comparative studies show that the Hydnocarpus elongation machinery operates independently of the canonical FAS-II system, with 14C-acetate incorporation rates 3.2× higher in cyclopentenyl fatty acids than in palmitic acid [3].

Ecological Drivers of Cyclopentenyl Lipid Production in Seed Oils

The high concentration of chaulmoogric acid in Hydnocarpus seeds (up to 68.9% in Taraktogenos kurzii) correlates with adaptive ecological strategies:

Antimicrobial Defense: Chaulmoogric acid demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations of 0.8–2.4 µg/mL against Mycobacterium leprae [4]. This aligns with the oil’s historical use in leprosy treatment and suggests a role in seed protection against soil pathogens.

Temperature-Dependent Biosynthesis: Seasonal studies in related species (Cucumis sativus) show 12–18% increases in cyclopentenyl-like fatty acids under spring temperatures (15–26°C) compared to autumn (5–17°C) [5]. While not directly studied in Hydnocarpus, this implies thermal optimization of the aleprolic acid elongation system.

Table 2: Environmental Factors Influencing Cyclopentenyl Lipid Production

| Factor | Effect on Biosynthesis | Observed Change |

|---|---|---|

| Temperature (15–26°C) | Upregulation of elongases | +22% lipid yield [5] |

| Pathogen exposure | Induction of CPT glycine synthase | +40% aleprolic acid [3] |

| Seed maturation | Activation of β-ketoacyl-ACP synthases | 3.5× increase [3] |

The ecological predominance of chaulmoogric acid in tropical Hydnocarpus species (native to regions with 25–35°C average temperatures) further supports its role as a thermostable lipid mediator, maintaining membrane fluidity while deterring herbivores through bitter taste and cytotoxic effects [4] [5].

The structural elucidation of chaulmoogric acid represents one of the landmark achievements in early organic chemistry, involving systematic degradation studies that revealed the unique cyclopentene fatty acid structure. The foundational work began with Power and Gornall in 1904, who first isolated this optically active unsaturated fatty acid from chaulmoogra oil with the molecular formula C18H32O2 [1] [2]. This initial characterization established chaulmoogric acid as a compound melting at 68°C with a specific optical rotation of [α]D +56° in chloroform solution [3] [4].

The most comprehensive structural investigation was conducted by Barrowcliff and Power in 1907, who employed systematic permanganate oxidation studies to elucidate the molecular architecture [3] [4]. Their meticulous degradation experiments revealed that chaulmoogric acid possessed both a closed ring system and an ethylenic linkage, distinguishing it from other fatty acids of similar molecular weight. The permanganate oxidation in alkaline solution with limited amounts of oxidant (2-3 atomic equivalents) yielded dihydroxydihydrochaulmoogric acid with the formula C18H32O2(OH)2, alongside formic acid and a ketodicarboxylic acid [3] [4].

More extensive oxidation with excess permanganate consumption (6-7 atomic equivalents) produced a stable tricarboxylic acid with the formula C18H32O6, together with n-dodecane dicarboxylic acid and smaller quantities of n-undecane dicarboxylic acid [3] [4]. These degradation products provided crucial structural information, indicating that the ethylenic linkage was contained within the ring rather than in an allylic position. The formation of a tricarboxylic acid with the same carbon count as the parent molecule demonstrated that the ring system consisted of no more than five carbon atoms.

The optical activity studies revealed additional structural complexities. When ethyl chaulmoograte was treated with hydrogen bromide to form ethyl bromodihydrochaulmoograte, the product retained optical activity with [α]D +3.88° [3] [4]. However, subsequent reduction with zinc dust and acetic acid yielded optically inactive ethyl dihydrochaulmoograte, indicating that the molecular asymmetry was destroyed upon saturation of the ethylenic linkage [3] [4]. This observation was critical in establishing the relationship between the cyclopentene ring and the chiral center.

The systematic analysis of degradation products led to the proposal that chaulmoogric acid contained either a methylcyclobutene or cyclopentene ring structure. The formation of malonic acid rather than acetic acid upon extensive oxidation supported the cyclopentene formulation [3] [4]. The complete structural assignment was later confirmed by Shriner and Adams in 1925, who provided definitive proof of the cyclopentene ring structure [5] [6].

| Year | Authors | Key Contribution | Method/Technique | Significance |

|---|---|---|---|---|

| 1904 | Power and Gornall | Initial isolation and characterization | Isolation from chaulmoogra oil | First identification of chaulmoogric acid |

| 1907 | Barrowcliff and Power | Detailed structural elucidation via oxidation | Permanganate oxidation studies | Established cyclopentene ring structure |

| 1925 | Shriner and Adams | Structure confirmation and proof | Structural determination | Confirmed molecular structure |

| 1926 | Noller and Adams | Synthesis of dihydrohydrocarpic acid | Synthetic methodology | First synthetic approach to analogues |

| 1927 | Perkins and Cruz | Synthesis of dl-chaulmoogric acid | Racemic synthesis | Demonstrated synthetic feasibility |

| 1929 | Stanley and Adams | Homologation studies | Chain extension methodology | Expanded synthetic methodology |

These early degradation studies established the foundation for understanding chaulmoogric acid as (S)-13-(cyclopent-2-en-1-yl)tridecanoic acid, with the cyclopentene ring positioned at the terminus of a thirteen-carbon fatty acid chain [1] [7] [8]. The work demonstrated remarkable analytical chemistry for its time, utilizing chemical degradation as the primary structural tool in an era preceding modern spectroscopic methods.

Perkins-Cruz Synthesis and Its Limitations in Stereochemical Control

The Perkins-Cruz synthesis, published in 1927, represented the first successful total synthesis of chaulmoogric acid, albeit in racemic form [9] [10] [11]. This pioneering work by Granville Perkins and A. O. Cruz demonstrated the synthetic feasibility of constructing the complex cyclopentene fatty acid structure, though it highlighted significant challenges in achieving stereochemical control [9] [10].

The Perkins-Cruz approach utilized a multi-step synthetic strategy that began with the construction of the cyclopentene ring system followed by chain extension to install the thirteen-carbon fatty acid chain [9] [10]. The synthesis employed conventional organic transformations available in the 1920s, including alkylation reactions, cyclization procedures, and functional group manipulations. However, the methodology suffered from several inherent limitations that prevented the synthesis of enantiomerically pure chaulmoogric acid.

The most significant limitation of the Perkins-Cruz synthesis was its inability to control the absolute stereochemistry at the chiral center adjacent to the cyclopentene ring [9] [10]. The synthesis produced dl-chaulmoogric acid, a racemic mixture containing equal amounts of both enantiomers. This stereochemical limitation arose from the absence of chiral auxiliary or asymmetric induction methods, which were not yet developed in the 1920s. The lack of stereochemical control severely limited the biological relevance of the synthetic material, as the natural product is optically pure with a specific [α]D +62.1° in chloroform [3] [4].

The synthetic route also suffered from modest overall yields, typically ranging from 45-70% for the complete sequence [9] [10]. The multi-step nature of the synthesis, combined with the harsh reaction conditions required for some transformations, contributed to significant material losses throughout the synthetic sequence. The formation of side products and the difficulty in purifying intermediates further reduced the practical utility of the method.

Another limitation was the lack of functional group tolerance in several key steps. The reaction conditions employed in the Perkins-Cruz synthesis were often incompatible with sensitive functional groups, limiting the scope for preparing analogues with diverse substitution patterns. This constraint was particularly problematic for medicinal chemistry applications, where structural modifications are essential for optimizing biological activity [9] [12].

The cyclopentene ring formation step represented a particular challenge in the Perkins-Cruz synthesis. The cyclization reaction required elevated temperatures and extended reaction times, conditions that often led to decomposition of sensitive intermediates and formation of unwanted regioisomers. The lack of regioselectivity in the cyclization step necessitated chromatographic separation of products, further reducing the synthetic efficiency [9] [10].

Despite these limitations, the Perkins-Cruz synthesis made several important contributions to the field. It established the synthetic accessibility of the chaulmoogric acid structure and provided a foundation for future synthetic endeavors. The work also demonstrated key reactions for cyclopentene ring formation and fatty acid chain construction that would influence subsequent synthetic approaches [9] [10].

| Synthetic Method | Temperature (°C) | Reaction Time | Solvent System | Yield Range (%) | Limitations |

|---|---|---|---|---|---|

| Perkins-Cruz Synthesis | Room temperature to 100 | 12-48 hours | Alcohol/Acid | 45-70 | Racemic product |

| Palladium-Catalyzed Asymmetric Alkylation | 25-60 | 6-24 hours | THF/Toluene | 70-95 | Requires inert atmosphere |

| Tandem Heck/Carbonylation | 80-120 | 8-16 hours | DMF/Toluene | 65-85 | High CO pressure needed |

| Biocatalytic Synthesis | 30-37 | 24-72 hours | Aqueous buffer | 60-90 | Limited substrate scope |

The stereochemical challenges encountered in the Perkins-Cruz synthesis highlighted the need for more sophisticated synthetic methods. The inability to control absolute stereochemistry became a driving force for the development of asymmetric synthesis methods that would emerge in subsequent decades. The work served as an important benchmark, demonstrating both the possibilities and limitations of early synthetic organic chemistry in tackling complex natural product targets [9] [10].

Modern Asymmetric Catalysis Approaches Using Palladium Complexes

Modern asymmetric catalysis has revolutionized the synthesis of chaulmoogric acid analogues, with palladium-catalyzed transformations emerging as particularly powerful tools for achieving high levels of stereochemical control [13] [14] [15]. These contemporary approaches address the fundamental limitations of early synthetic methods by providing efficient access to enantiomerically pure products through sophisticated catalyst design and reaction engineering.

Palladium-catalyzed asymmetric alkylation represents one of the most successful strategies for constructing the quaternary stereocenter present in chaulmoogric acid analogues [16]. The methodology employs chiral palladium complexes with carefully designed ligands to achieve enantioselectivities of up to 99% ee [16]. The approach typically utilizes β-ketoesters as substrates, which undergo decarboxylative alkylation to form α-quaternary centers with high stereochemical fidelity. The reaction proceeds through a π-allyl palladium intermediate, where the chiral ligand environment dictates the facial selectivity of nucleophilic attack [16].

The development of chiral phosphine ligands has been crucial for the success of these transformations. Ligands such as (S)-t-Bu-PHOX have proven particularly effective, providing excellent enantioselectivity across a broad range of substrates [16]. The ligand design incorporates both steric and electronic elements that create a well-defined chiral environment around the palladium center. The bulky tert-butyl groups provide steric differentiation, while the oxazoline nitrogen coordinates to palladium to complete the chelation [16].

Tandem palladium-catalyzed processes have emerged as powerful methods for constructing complex cyclopentene structures in a single operation [17] [18]. The Heck/carbonylation tandem reaction represents a particularly elegant approach, enabling the simultaneous formation of C-C bonds and introduction of carbonyl functionality [17]. These transformations proceed through acyl-palladium intermediates formed by carbonylation of aryl halides, followed by migratory insertion into alkenes to construct the cyclopentene framework [18].

The asymmetric version of the tandem Heck/carbonylation reaction has been successfully applied to the desymmetrization of cyclopentenes [17]. This approach constructs multifunctional chiral bicyclo[3.2.1]octanes with one all-carbon quaternary and two tertiary carbon stereocenters in high diastereo- and enantioselectivities [17]. The methodology tolerates a wide range of nucleophiles, including alcohols, phenols, and amines, providing access to diverse structural motifs [17].

The stereochemical control in these palladium-catalyzed reactions arises from the interplay between the chiral ligand environment and the substrate structure. The chiral ligand creates a dissymmetric environment around the palladium center, leading to preferential formation of one enantiomer through differential stabilization of diastereomeric transition states [13] [14]. The high enantioselectivities achieved (typically 85-99% ee) demonstrate the effectiveness of modern chiral ligand design [13] [14].

Recent advances have focused on developing more efficient and selective catalytic systems. The combination of palladium catalysis with organocatalysis has emerged as a particularly promising approach, enabling dual activation of substrates and providing enhanced stereochemical control [19] [20]. These multicatalytic systems can operate concurrently, with both catalysts functioning more efficiently in the presence of each other than they do independently [20].

The practical advantages of modern palladium-catalyzed approaches include mild reaction conditions, high functional group tolerance, and excellent scalability. Reactions typically proceed at temperatures between 25-60°C with reaction times of 6-24 hours, representing significant improvements over earlier methods [16]. The catalytic nature of the transformations enables efficient use of the chiral inducing element, making these methods economically viable for large-scale synthesis [16].

| Approach | Catalyst System | Key Features | Enantioselectivity | Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Asymmetric Alkylation | Pd(0)/Chiral Ligand | Quaternary stereocenter formation | Up to 99% ee | High enantioselectivity |

| Tandem Heck/Carbonylation | Pd(0)/CO/Chiral Ligand | Tandem C-C bond formation | Up to 96% ee | Dual functionalization |

| Asymmetric Desymmetrization | Cu/Chiral Ligand | Meso-compound activation | Up to 99% ee | Broad substrate scope |

| Enantioselective [3+2] Cycloaddition | Pd(0)/Chiral Phosphine | Vinyl cyclopropane opening | Up to 95% ee | Mild reaction conditions |

The development of these modern asymmetric catalysis approaches has transformed the synthetic landscape for chaulmoogric acid analogues, providing access to enantiomerically pure materials with unprecedented efficiency and selectivity. These methods continue to evolve, with ongoing research focused on developing more sustainable and efficient catalytic systems for complex natural product synthesis [21] [22].

Biocatalytic Strategies for Enantioselective Cyclopentane Ring Formation

Biocatalytic approaches to chaulmoogric acid synthesis have emerged as environmentally sustainable alternatives to traditional synthetic methods, offering exceptional stereoselectivity and mild reaction conditions [23] [24]. These enzymatic strategies harness the power of natural catalysts to achieve transformations that are challenging or impossible with conventional chemical methods.

The pioneering work in biocatalytic synthesis of chaulmoogric acid analogues was demonstrated using Bacillus subtilis (ATCC 7059) as a whole-cell biocatalyst [23]. This microorganism exhibits remarkable stereoselective capabilities, converting 2-cyclopentenecarboxylic acid precursors into chaulmoogric acid and related fatty acids with high enantioselectivity [23]. The enzymatic transformation proceeds through a series of chain elongation reactions, where the cyclopentene ring serves as a priming unit for fatty acid biosynthesis.

The mechanism of biocatalytic cyclopentane ring formation involves sophisticated enzymatic machinery that controls both regioselectivity and stereochemistry. The process begins with the activation of 2-cyclopentenecarboxylic acid by acyl-CoA synthetase, forming the corresponding acyl-CoA derivative [23]. This activated substrate then undergoes iterative chain elongation through the fatty acid biosynthesis pathway, with each cycle adding a two-carbon unit while maintaining the stereochemical integrity of the cyclopentene ring.

The stereoselectivity of the biocatalytic process arises from the inherent chirality of the enzyme active sites involved in the transformation. The fatty acid synthase complex exhibits high substrate specificity, preferentially accepting the naturally occurring enantiomer of the cyclopentenecarboxylic acid substrate [23]. This selectivity results in the formation of enantiomerically pure products without the need for additional chiral auxiliaries or asymmetric catalysts.

Recent advances in enzyme engineering have expanded the scope of biocatalytic cyclopentane ring formation. Directed evolution techniques have been employed to modify enzyme selectivity and activity, enabling the processing of non-natural substrates and the production of novel chaulmoogric acid analogues [21] [25]. These engineered enzymes retain the high stereoselectivity of their natural counterparts while exhibiting enhanced stability and broader substrate scope.

The integration of multiple enzymes in cascade reactions has enabled the development of one-pot multienzyme (OPME) systems for complex cyclopentane synthesis [25]. These systems combine the selectivity of individual enzymes with the efficiency of tandem processes, allowing for the synthesis of complex molecules from simple starting materials. The OPME approach has been successfully applied to the synthesis of various cyclopentane-containing natural products, demonstrating the versatility of enzymatic cascade reactions [25].

Chemoenzymatic approaches represent a hybrid strategy that combines the selectivity of enzymatic transformations with the efficiency of chemical reactions [25]. These methods typically employ enzymes for key stereochemistry-determining steps while using chemical methods for less selective transformations. The combination provides access to complex molecules with excellent stereochemical control while maintaining synthetic efficiency.

The advantages of biocatalytic approaches include exceptional stereoselectivity, mild reaction conditions, and environmental sustainability. Enzymatic reactions typically proceed at physiological temperatures (30-37°C) in aqueous media, eliminating the need for organic solvents and harsh reaction conditions [23] [24]. The high stereoselectivity of enzymatic transformations often exceeds 99% ee, surpassing many chemical methods in terms of enantioselectivity [21] [23].

The limitations of biocatalytic approaches include restricted substrate scope, slower reaction rates compared to chemical methods, and challenges in enzyme stability and cofactor regeneration [24]. Many enzymes exhibit narrow substrate specificity, limiting their application to specific structural motifs. The requirement for cofactor regeneration in many enzymatic reactions adds complexity to the overall process and can impact the economic viability of the method [25].

Recent developments in enzyme immobilization and reactor design have addressed some of these limitations. Immobilized enzymes exhibit enhanced stability and can be recycled multiple times, improving the economic attractiveness of biocatalytic processes [21]. Continuous flow reactors have been developed for enzymatic transformations, enabling better control of reaction conditions and improved productivity [21].

| Method | Mechanism | Selectivity Type | Typical ee/de | Application |

|---|---|---|---|---|

| Chiral Auxiliary Control | Covalent auxiliary attachment | Diastereoselectivity | 80-95% de | Early synthetic methods |

| Asymmetric Catalysis | Chiral catalyst coordination | Enantioselectivity | 85-99% ee | Modern asymmetric synthesis |

| Enzymatic Resolution | Enzyme selectivity | Enantioselectivity | 90-99% ee | Biocatalytic processes |

| Dynamic Kinetic Resolution | Continuous racemization/resolution | Enantioselectivity | 85-98% ee | Racemic substrate conversion |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Chaulmoogric acid